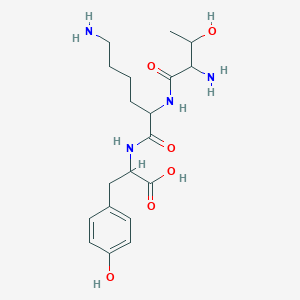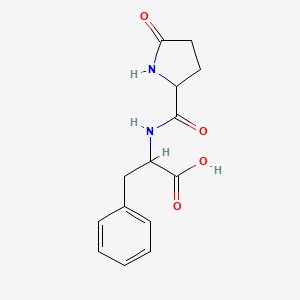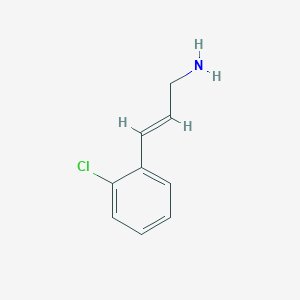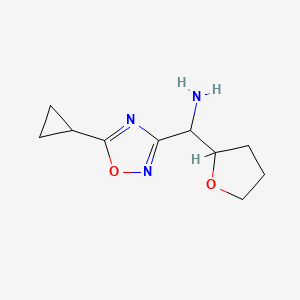
N-methyl,ethyl-Morpholinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,ethyl-Morpholinium hexafluorophosphate is a chemical compound with the molecular formula C7H16F6NOP and a molecular weight of 275.1722202. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,ethyl-Morpholinium hexafluorophosphate typically involves the reaction of N-methylmorpholine with ethyl iodide, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is carefully monitored to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-methyl,ethyl-Morpholinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl,ethyl-Morpholinium oxide, while reduction may produce N-methyl,ethyl-Morpholinium hydride .
Scientific Research Applications
N-methyl,ethyl-Morpholinium hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials, as an electrolyte in batteries, and in electroplating processes
Mechanism of Action
The mechanism of action of N-methyl,ethyl-Morpholinium hexafluorophosphate involves its interaction with specific molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-methyl,propyl-Morpholinium bromide
- N-methyl,propyl-Morpholinium tetrafluoroborate
- N-methyl,ethyl-Morpholinium chloride
Uniqueness
N-methyl,ethyl-Morpholinium hexafluorophosphate is unique due to its specific combination of methyl and ethyl groups, which confer distinct chemical and physical properties. Its hexafluorophosphate anion also contributes to its stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C7H16F6NOP |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H16NO.F6P/c1-3-8(2)4-6-9-7-5-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 |
InChI Key |
ULCMPDHEKFTQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)
![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)

